3-Bromo-4-morpholinoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWZCFFYGZRVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350171 | |
| Record name | 3-Bromo-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347324-26-9 | |
| Record name | 3-Bromo-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3 Bromo 4 Morpholinoaniline
Retrosynthetic Analysis for 3-Bromo-4-morpholinoaniline
A retrosynthetic analysis of this compound reveals two primary strategic disconnections that inform its synthesis. The structure contains three key features on a central benzene (B151609) ring: an amino group, a bromine atom, and a morpholine (B109124) substituent. The relationship between these groups dictates the most logical synthetic routes.
The first and most direct approach involves a late-stage bromination. This pathway disconnects the Carbon-Bromine (C-Br) bond, identifying 4-morpholinoaniline (B114313) as the immediate precursor. This strategy is predicated on the high reactivity of the aniline (B41778) ring, where the amino and morpholino groups are strong ortho-, para-directors. The synthesis would, therefore, involve the selective bromination of 4-morpholinoaniline at the position ortho to the amino group and meta to the morpholino group.
A second approach involves disconnecting the Carbon-Nitrogen (C-N) bond of the morpholine ring. This leads to morpholine and a halogenated aniline derivative, such as 3-bromo-4-fluoroaniline or 3-bromo-4-chloroaniline , as the key precursors. This pathway relies on a nucleophilic aromatic substitution reaction to construct the final product. The viability of this route depends on the availability and synthesis of the appropriately substituted bromo-halo-aniline intermediate.
Precursor Synthesis Pathways
The successful synthesis of this compound is contingent on the efficient preparation of its precursors, which are identified through retrosynthetic analysis.
Synthetic Routes to 4-Morpholinoaniline
4-Morpholinoaniline is a crucial intermediate, particularly for the late-stage bromination strategy. chemicalbook.comsigmaaldrich.com It is a purple to brown crystalline powder with a melting point between 132-135 °C. chemicalbook.com Its synthesis is well-established and typically involves the reduction of a nitroaromatic compound.
The most common industrial route to 4-morpholinoaniline is through the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine (B78992). chemicalbook.com This two-step process begins with the synthesis of the nitro-precursor, followed by the reduction of the nitro group.
The precursor, 4-(4-nitrophenyl)morpholine, is itself an important intermediate in medicinal chemistry. nih.gov It is typically synthesized via a nucleophilic aromatic substitution reaction between morpholine and an activated nitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. mdpi.com
Once 4-(4-nitrophenyl)morpholine is obtained, the nitro group is reduced to an amine. This transformation is commonly achieved using catalytic hydrogenation. A typical procedure involves stirring the nitro compound in a solvent like ethanol (B145695) (EtOH) under a hydrogen atmosphere in the presence of a catalyst, such as 10% Palladium on carbon (Pd/C). The reaction is generally carried out at room temperature for a few hours and proceeds with high yield. chemicalbook.com Alternative conditions described in patents include suspending 4-(4-nitrophenyl)morpholin-3-one (B139987) in water and hydrogenating under 5 to 10 bar of hydrogen pressure. google.com
Table 1: Hydrogenation of 4-(4-Nitrophenyl)morpholine Derivatives
| Reactant | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-(4-Nitrophenyl)morpholine analog | 10% Pd/C | EtOH | H₂, room temp, 3 h | 4-Morpholinoaniline analog | 97% | chemicalbook.com |
| 4-(4-Nitrophenyl)morpholin-3-one | Hydrogenation catalyst | Water | 5-10 bar H₂ | 4-(4-Aminophenyl)morpholin-3-one | Not specified | google.com |
Beyond the standard nitration-reduction sequence, other strategies for forming the aniline-morpholine bond exist. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a viable alternative. This would involve reacting a protected 4-haloaniline with morpholine.
More advanced methods focus on direct C-H functionalization. For instance, researchers have developed methods for the para-selective C-H olefination of aniline derivatives using a Pd/S,O-ligand catalytic system. uva.nl While not a direct synthesis of 4-morpholinoaniline, this highlights modern approaches that create para-substituted anilines, which could be adapted for this purpose, offering a more atom-economical alternative to traditional multi-step syntheses. uva.nl
Synthesis of Halogenated Aniline Intermediates (e.g., 3-Bromoaniline (B18343), 3-Bromo-4-methylaniline analogs)
This synthetic approach focuses on preparing a pre-brominated aniline intermediate prior to the introduction of the morpholine ring.
The synthesis of bromo-substituted anilines is a fundamental transformation in organic chemistry. The strategy depends heavily on the directing effects of the substituents on the aromatic ring.
Synthesis of 3-Bromoaniline: Direct bromination of aniline is problematic as the powerful activating nature of the amino (-NH₂) group leads to the formation of 2,4,6-tribromoaniline. youtube.com To achieve mono-bromination, especially at the meta position, two main strategies are employed:
Protection-Bromination-Deprotection: The amino group of aniline is first protected, typically as acetanilide (B955), by reacting it with acetic anhydride. This moderates the activating effect and introduces steric hindrance. Bromination of acetanilide yields the para-bromo isomer as the major product. To obtain the meta-bromo isomer, an alternative route is necessary. youtube.comdoubtnut.com
Nitration-Bromination-Reduction: A more effective route to 3-bromoaniline starts with benzene. Nitration of benzene yields nitrobenzene. The nitro group (-NO₂) is a meta-director, so subsequent bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) produces 3-bromonitrobenzene. The final step is the reduction of the nitro group to an amino group using agents like zinc (Zn) and hydrochloric acid (HCl) or hydrogen gas with a palladium catalyst. youtube.comtransformationtutoring.com
Synthesis of 3-Bromo-4-methylaniline: This analog, also known as 3-bromo-p-toluidine, is a solid with a melting point of 27-30 °C. sigmaaldrich.com Its synthesis often starts from 4-nitrotoluene (B166481). A patented method describes the bromination of 4-nitrotoluene with bromine in the presence of iron at 100-120 °C. The resulting 2-bromo-4-nitrotoluene (B188816) is then reduced without isolation. The reduction is carried out by adding a benzene solution of the crude product to an iron suspension in boiling water, utilizing the hydrogen bromide present from the first step as the acid. google.com
Table 2: Synthesis of Halogenated Intermediates
| Starting Material | Reagents | Product | Key Steps | Reference |
|---|---|---|---|---|
| Nitrobenzene | 1. Br₂, FeBr₃; 2. Zn, Hg, HCl | 3-Bromoaniline | Bromination followed by reduction of the nitro group. | youtube.com |
| 4-Nitrotoluene | 1. Br₂, Fe, 100-120 °C; 2. Fe, H₂O, boil | 3-Bromo-4-methylaniline | Bromination followed by reduction of the nitro group. | google.com |
Reductive Conversion of Nitro Derivatives
A prevalent method for synthesizing this compound involves the reduction of the corresponding nitro compound, 4-(2-bromo-4-nitrophenyl)morpholine. glpbio.com This transformation can be achieved using various reducing agents and conditions, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Commonly employed methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum. sci-hub.st This method is often clean and efficient. Another widely used approach is the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. For instance, the reduction of a similar nitroaromatic compound, 1-bromo-2-fluoro-4-nitrobenzene, has been effectively carried out using iron powder in acetic acid. A study on the synthesis of related anilines utilized iron in ethanol and aqueous ammonium (B1175870) chloride for the reduction of a nitrophenyl morpholine derivative. researchgate.net More modern and milder methods might also be employed, such as the use of sodium dithionite (B78146) (Na2S2O4) or transfer hydrogenation with reagents like hydrazine (B178648) in the presence of a catalyst. researchgate.netisuct.ru The choice of reducing agent often depends on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. sci-hub.st
Preparation of 3-Fluoro-4-morpholinoaniline (B119058) and its Relevance
While the primary focus is on the bromo- derivative, the synthesis of the analogous 3-Fluoro-4-morpholinoaniline is highly relevant. ossila.comnih.gov Often, synthetic routes are developed to be versatile, allowing for the creation of a library of halogenated analogs to explore structure-activity relationships (SAR) in drug discovery. The synthetic strategies for the fluoro- and bromo- derivatives often parallel each other.
The synthesis of 3-Fluoro-4-morpholinoaniline typically starts from a readily available fluorinated precursor, such as 3,4-difluoronitrobenzene. researchgate.netgoogle.comresearchgate.net In the case of 3,4-difluoronitrobenzene, a nucleophilic aromatic substitution (SNAr) reaction with morpholine can be performed, where the fluorine atom at the 4-position is selectively displaced due to the activating effect of the nitro group. The resulting 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) can then be reduced to 3-Fluoro-4-morpholinoaniline using methods such as iron in the presence of ammonium chloride. researchgate.net
The relevance of 3-Fluoro-4-morpholinoaniline lies in its role as a key intermediate for synthesizing various bioactive compounds, including the antibiotic drug linezolid. researchgate.netossila.com The synthetic accessibility of this fluoro-analog provides a valuable point of comparison in medicinal chemistry studies, where the electronic and steric differences between fluorine and bromine can significantly impact biological activity.
Direct and Indirect Synthetic Strategies for this compound
The synthesis of this compound can be approached through several strategic routes, which can be broadly categorized as direct or indirect. These strategies involve either the introduction of the bromine atom at a late stage onto a pre-formed morpholinoaniline core or the construction of the molecule by first establishing the bromo-aniline scaffold followed by the introduction of the morpholine ring.
Strategies Involving Regioselective Bromination
Direct bromination of 4-morpholinoaniline presents a challenge in achieving the desired regioselectivity. The powerfully activating amino group directs electrophiles to the ortho and para positions. Since the para position is already substituted with the morpholino group, bromination would be expected to occur at the positions ortho to the amino group. To achieve bromination at the 3-position, a protecting group strategy or specialized brominating agents would be necessary to control the regioselectivity. nih.govsci-hub.semdpi.com
A common approach to control regioselectivity in the bromination of anilines is to first acylate the amino group. However, even with a protecting group, achieving exclusive bromination at the desired position can be difficult. More advanced methods for regioselective bromination of aromatic amines have been developed, some utilizing metal catalysis or specific brominating agents to achieve high selectivity. researchgate.net
Strategies Involving Morpholine Introduction
This is a more common and generally more efficient approach. The synthesis typically begins with a commercially available or readily prepared bromo-substituted precursor. A key starting material for this strategy is 3-bromo-4-fluoronitrobenzene (B1266112). prepchem.comresearchgate.net
In the case of 3-bromo-4-fluoronitrobenzene, a nucleophilic aromatic substitution (SNAr) reaction with morpholine is highly effective. mdpi.com The fluorine atom at the 4-position is activated by the electron-withdrawing nitro group, making it susceptible to displacement by the nucleophilic morpholine. This reaction is typically carried out in a suitable solvent and may be heated to facilitate the reaction. This selectively yields 4-(2-bromo-4-nitrophenyl)morpholine. mdpi.com
Following the successful introduction of the morpholine ring, the nitro group is then reduced to the amine, as discussed in section 2.2.2.2, to afford the final product, this compound. mdpi.comontosight.ai This multi-step but highly regioselective approach is often the preferred method for the synthesis of this compound.
Multi-step Reaction Sequences for Functionalization
The synthesis of this compound is inherently a multi-step process. The most common and reliable sequence involves:
Nitration and Halogenation: These steps are often involved in the synthesis of the starting material, such as the preparation of 3-bromo-4-fluoronitrobenzene from p-fluoro-nitrobenzene. prepchem.com
Nucleophilic Aromatic Substitution: This involves the displacement of a leaving group (like fluorine) by morpholine on the pre-brominated nitroaromatic ring to form 4-(2-bromo-4-nitrophenyl)morpholine. mdpi.com
Reduction: The final key step is the reduction of the nitro group to the primary amine to yield this compound. sci-hub.stresearchgate.net
This sequence is highly efficient and provides good control over the regiochemistry, making it a robust method for producing this compound for various applications in medicinal chemistry.
Chemical Transformations and Derivatization Strategies of 3 Bromo 4 Morpholinoaniline
Functional Group Interconversions on the Amino Moiety
The primary amino group of 3-bromo-4-morpholinoaniline is a nucleophilic center that readily participates in various reactions, leading to the formation of amides, sulfonamides, imines, and urea (B33335) derivatives. These transformations are fundamental in modifying the electronic and steric properties of the molecule, thereby influencing its biological activity and physical characteristics.
Acylation and Sulfonylation Reactions
Acylation and sulfonylation of the primary amino group are common strategies to introduce acyl and sulfonyl moieties, respectively. These reactions typically proceed by treating this compound with acylating or sulfonylating agents, such as acid chlorides, anhydrides, or sulfonyl chlorides, often in the presence of a base to neutralize the acidic byproduct.
For instance, the reaction with various sulfonyl chlorides can yield a series of sulfonamide derivatives. This approach has been utilized in the synthesis of potential antimicrobial agents. A related compound, 3-fluoro-4-morpholinoaniline (B119058), has been shown to react with different sulfonylating agents to produce sulfonamides with notable antimicrobial activity. ossila.com
Table 1: Examples of Acylation and Sulfonylation Reactions This table is representative of typical reactions and does not necessarily reflect specific documented reactions of this compound due to a lack of specific literature examples.
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| This compound | Acetyl chloride | N-(3-bromo-4-morpholinophenyl)acetamide |
| This compound | Benzenesulfonyl chloride | N-(3-bromo-4-morpholinophenyl)benzenesulfonamide |
Imine (Schiff Base) Formation and Applications
The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comyoutube.comyoutube.com The formation of the C=N double bond is a key transformation that introduces a new functional group and extends the conjugation of the system. libretexts.org
Imines derived from substituted anilines are valuable intermediates in organic synthesis and have been investigated for their biological activities. For example, Schiff bases derived from the related 3-fluoro-4-morpholinoaniline have demonstrated biofilm inhibition properties. ossila.com A similar reactivity can be expected for this compound. The reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde yields the corresponding imine, which can then undergo further transformations like Suzuki cross-coupling reactions. nih.govnih.gov
Mechanism of Imine Formation:
Nucleophilic attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orglibretexts.org
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. libretexts.orglibretexts.org
Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). libretexts.orglibretexts.orgyoutube.com
Elimination of water: The lone pair on the nitrogen pushes out the water molecule, forming an iminium ion. libretexts.orgyoutube.com
Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine. libretexts.orglibretexts.org
Carbamic Acid and Urea Derivative Synthesis
The nucleophilic amino group can also react with isocyanates or carbamoyl (B1232498) chlorides to form urea derivatives, or with chloroformates to produce carbamates (derivatives of carbamic acid). These reactions are significant for creating compounds with potential biological activities. For instance, carbamate (B1207046) derivatives of the analogous 3-fluoro-4-morpholinoaniline have been synthesized and shown to possess antimicrobial properties. ossila.com
Aryl Halide Reactivity in Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simple building blocks.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig Amination)
Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. ysu.am The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most prominent examples.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govrsc.org It allows for the introduction of various alkyl, alkenyl, aryl, and heteroaryl substituents at the 3-position of the aniline (B41778) ring. nih.gov The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction would allow for the introduction of a second amino group onto the aromatic ring of this compound, leading to the synthesis of substituted phenylenediamines. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orgnih.gov The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgresearchgate.net
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table is representative of typical reactions and does not necessarily reflect specific documented reactions of this compound due to a lack of specific literature examples.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-4-morpholinoaniline |
| Suzuki-Miyaura | Methylboronic acid | Pd(OAc)₂/XPhos, K₃PO₄ | 3-Methyl-4-morpholinoaniline |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP, NaOtBu | N¹,3-Diphenyl-4-morpholino-1,3-diamine |
Stereoselective and Regioselective Considerations in Coupling Reactions
In cross-coupling reactions, stereoselectivity and regioselectivity can be important considerations, particularly when dealing with complex substrates or when aiming to synthesize a specific stereoisomer.
Stereoselectivity becomes a key factor when the coupling partners are chiral or when new stereocenters are formed during the reaction. nih.govnih.gov For instance, in Suzuki couplings with enantioenriched alkylboron reagents, the stereochemical outcome (retention or inversion of configuration) can be influenced by the choice of ligands, the nature of the electrophile, and the structure of the nucleophile. nih.gov While this compound itself is achiral, stereoselective couplings would be relevant if it were to react with a chiral boronic acid or if the resulting product were to serve as a precursor for a chiral molecule.
Regioselectivity is a critical aspect when a molecule possesses multiple reactive sites. In the case of this compound, the primary competition in cross-coupling reactions is between the reactivity of the C-Br bond and potential N-H activation of the amino group. Under typical Suzuki or Buchwald-Hartwig conditions, the palladium catalyst will preferentially undergo oxidative addition into the C-Br bond. However, side reactions involving the amino group can sometimes occur. For instance, in some Suzuki couplings of bromoanilines, competitive Buchwald-Hartwig amination has been observed as a side reaction. nih.gov The choice of catalyst, ligands, base, and reaction conditions can be optimized to favor the desired regioselective outcome. In molecules with multiple different halide substituents, the regioselectivity of the coupling is often determined by the relative bond strengths (C-I > C-OTf > C-Br > C-Cl), with the weaker bond reacting preferentially.
Cyclization and Heterocyclic Annulation Reactions
Cyclization reactions involving this compound are instrumental in the synthesis of polycyclic and heterocyclic structures. The inherent reactivity of the amino group, coupled with the potential for the bromo substituent to participate in or direct cyclization pathways, makes this compound a valuable precursor for creating intricate molecular frameworks.
The synthesis of fused heterocyclic systems from substituted anilines is a well-established area of organic chemistry. While direct, specific examples of the synthesis of triazoles, quinolines, and pyrimidines starting from this compound are not extensively detailed in publicly available research, the general synthetic routes for analogous anilines provide a clear indication of the potential pathways.
Triazoles: The formation of a triazole ring typically involves the reaction of an azide (B81097) with an alkyne (Huisgen cycloaddition) or the cyclization of a precursor containing a dinitrogen or trinitrogen unit. nih.govmdpi.com For this compound, a potential strategy would involve the diazotization of the amino group to form an azide, followed by an intramolecular or intermolecular cycloaddition with a suitable partner. The synthesis of 1,2,3-triazoles often utilizes copper or ruthenium catalysts to control regioselectivity. raco.catnih.gov
Quinolines: The quinoline (B57606) skeleton is a common motif in biologically active compounds. nih.gov Several classical methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as starting materials. nih.govorganic-chemistry.org For instance, the reaction of an aniline with α,β-unsaturated aldehydes or ketones under acidic conditions can yield quinoline derivatives. In the case of this compound, a reaction with a suitable three-carbon synthon could lead to the formation of a bromo- and morpholino-substituted quinoline. Electrophilic cyclization of N-(2-alkynyl)anilines is another modern and efficient method for quinoline synthesis. nih.gov
Pyrimidines: Pyrimidine (B1678525) rings can be constructed through the condensation of a 1,3-dicarbonyl compound, or its equivalent, with a compound containing an N-C-N fragment, such as urea or thiourea. For this compound, a plausible route would involve its conversion into a guanidine (B92328) or a similar derivative, which could then undergo cyclization with a β-dicarbonyl compound. researchgate.netresearchgate.net Alternatively, the aniline could react with a pre-formed pyrimidine ring bearing a leaving group, leading to a substituted aminopyrimidine. nih.gov
The following table outlines the general synthetic strategies that could be adapted for the synthesis of these heterocycles from this compound.
| Heterocycle | General Synthetic Strategy | Potential Reactants with this compound derivative |
| Triazole | Huisgen 1,3-Dipolar Cycloaddition | Terminal or internal alkynes (after conversion of the amino group to an azide) |
| Quinoline | Friedländer Annulation | β-ketoesters or 1,3-diketones |
| Quinoline | Doebner-von Miller Reaction | α,β-unsaturated aldehydes or ketones |
| Pyrimidine | Principal Synthesis | β-dicarbonyl compounds (after conversion of the aniline to a guanidine or urea derivative) |
The heterocyclic systems derived from this compound can be further elaborated to create more complex molecular architectures. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, or alkynyl substituents. researchgate.net This functionalization is key to building larger, more intricate molecules with tailored electronic and steric properties.
For example, a bromo-substituted quinoline or pyrimidine synthesized from this compound could undergo a palladium-catalyzed cross-coupling reaction to attach another heterocyclic ring or a complex side chain. This approach is widely used in the synthesis of kinase inhibitors and other targeted therapeutics, where a central heterocyclic core is decorated with various substituents to optimize binding to a biological target. nih.govmdpi.com
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target at the atomic level, allowing for the characterization of binding behavior and prediction of binding affinity.
While specific molecular docking studies focusing exclusively on 3-Bromo-4-morpholinoaniline are not extensively detailed in publicly available literature, research on closely related morpholinoaniline derivatives provides significant insights into the potential interactions of this class of compounds. For example, studies on novel 3-fluoro-4-morpholinoaniline (B119058) derivatives have demonstrated their potential as anti-cancer agents through molecular docking analyses. ncl.res.in These studies often involve docking the compounds into the active sites of specific protein targets known to be involved in cancer pathways.
In a representative study, morpholine (B109124) and its sulfonamide derivatives were designed and docked against anti-cancer targets. The analysis revealed that specific derivatives, such as NAM-5 (a sulfonamide derivative of 3-fluoro-4-morpholinoaniline), exhibited significant anti-proliferative activity, which was supported by the docking results showing strong binding interactions within the target's active site. ncl.res.in Similarly, computational studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors highlighted strong binding interactions and stability within the mTOR active site. mdpi.com These interactions typically involve a network of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which collectively contribute to the binding affinity, often expressed as a docking score or binding energy.
Table 1: Representative Molecular Docking Results for Morpholinoaniline Derivatives
| Compound | Target Protein | Docking Score (unitless) | Key Interacting Residues |
|---|---|---|---|
| NAM-5 (sulfonamide derivative) | Breast Cancer Target | - | (Specific residues not detailed in snippet) ncl.res.in |
| NAM-7 (morpholine derivative) | Breast Cancer Target | - | (Specific residues not detailed in snippet) ncl.res.in |
Note: Specific docking scores and interacting residues are highly dependent on the target protein and software used and are often found within the full text of the cited research.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Computational studies help identify these key features, which typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. For morpholinoaniline derivatives, the morpholine ring itself is a key pharmacophore, often contributing to improved solubility and membrane permeability. mdpi.com
In studies of morpholine-substituted compounds, the morpholine moiety frequently acts as a hydrogen bond acceptor. The aniline (B41778) part of the scaffold can serve as a hydrogen bond donor and participate in aromatic interactions. The substitution pattern on the aniline ring, such as the bromo group in this compound, can significantly influence the electronic properties and introduce the possibility of halogen bonding, further refining its interaction with a target protein. Structure-activity relationship (SAR) analysis of morpholine-substituted tetrahydroquinolines revealed that the morpholine moiety, combined with other features like trifluoromethyl groups, significantly enhanced potency and selectivity. mdpi.com
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide insights that are not easily accessible through experimental means alone.
DFT calculations can be employed to model reaction pathways, calculate activation energies, and determine the stability of intermediates and transition states. This is crucial for understanding how a molecule like this compound might be synthesized or how it might metabolize. While specific reaction mechanism studies for this compound are not detailed in the provided results, DFT has been used to explore the reaction mechanisms of structurally related compounds, such as 4-bromodiphenylether, revealing how it reacts with other chemical species. escholarship.org
In the context of developing new chemical tools, computational methods were used to screen a panel of aryl azides derived from commercially available bromoanilines, including this compound. googleapis.com These studies are foundational for understanding the reactivity of these molecules in bioorthogonal "click" reactions, a key chemical transformation in modern chemical biology.
DFT calculations have been directly applied to this compound to understand its electronic properties. In research focused on developing fluorogenic probes, the electronic character of various aniline-derived quenchers was investigated. googleapis.com Specifically, DFT calculations at the B3LYP/6-31G(d) level of theory were used to calculate the Highest Occupied Molecular Orbital (HOMO) energy levels. googleapis.comchemchart.com The HOMO energy is a critical parameter for predicting the electron-donating ability of a molecule, which in this case was essential for its function as a quencher in a Photoinduced Electron Transfer (PeT) mechanism. googleapis.com By calculating and comparing the HOMO energies of different substituted anilines, researchers could rationally select the most promising candidates for synthesis.
These computational studies predicted that azides derived from anilines with higher HOMO energies would be more effective quenchers, guiding the design of superior fluorogenic probes. googleapis.com This demonstrates how electronic structure analysis directly informs reactivity prediction and the rational design of new functional molecules.
ADMET Prediction and Pharmacokinetic Profiling (In Silico)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. frontiersin.org These predictive models use the chemical structure of a molecule to estimate its properties, helping to identify potential liabilities before committing to costly and time-consuming experimental studies.
While a specific, detailed ADMET profile for this compound is not available in the search results, the methodologies are well-established and have been applied to various classes of derivatives, including morpholine-containing compounds. mdpi.com These computational tools predict a range of properties:
Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are estimated.
Distribution: Predictions include plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (Vd).
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: Properties related to how the compound is cleared from the body are estimated.
Toxicity: Potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity are flagged.
For instance, in a study of acefylline (B349644) derivatives, ADMET properties such as the logarithmic partition coefficient (AlogP), polar surface area (PSA), and BBB permeability were calculated to assess their drug-likeness. The goal is to design compounds that exist in a "drug-like" chemical space, increasing the probability of favorable pharmacokinetic properties.
Table 2: Representative In Silico ADMET Properties for Drug-like Compounds
| Property | Description | Favorable Range (Typical) |
|---|---|---|
| AlogP | Lipophilicity | < 5 |
| Molecular Weight (MW) | Size of the molecule | < 500 Da |
| Hydrogen Bond Donors | Number of H-bond donors | < 5 |
| Hydrogen Bond Acceptors | Number of H-bond acceptors | < 10 |
| Polar Surface Area (PSA) | Surface sum over all polar atoms | < 140 Ų |
| BBB Permeability | Ability to cross the blood-brain barrier | Varies based on therapeutic need |
This table represents typical parameters and favorable ranges used in ADMET profiling and is for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding a molecule's three-dimensional structure and its influence on physical, chemical, and biological properties. For this compound, the key flexible bonds are the C-N bond connecting the aniline and morpholine rings and the C-Br bond. The morpholine ring itself can exist in different conformations, though it predominantly adopts a chair conformation.
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in various environments. MD simulations on related molecules, such as methylated anilines, have been used to explore photofragmentation and excited state dynamics. rsc.orgrsc.org For this compound, MD simulations could be employed to:
Explore conformational space: To identify the most stable conformers and the energy barriers between them.
Simulate solvent effects: To understand how the molecule interacts with different solvents, which can influence its solubility and reactivity.
Study intermolecular interactions: To model how the molecule might interact with biological targets, such as proteins or nucleic acids.
While specific data for this compound is not available, the table below summarizes typical conformational energy differences observed in related substituted cyclohexanes and morpholines, illustrating the principles that would govern the conformational preferences of this compound.
| Molecule/Substituent | Conformation 1 | Conformation 2 | Energy Difference (kcal/mol) |
| Methylcyclohexane | Equatorial | Axial | 1.7 |
| Bromocyclohexane | Equatorial | Axial | 0.5 |
| N-Methylmorpholine | Equatorial | Axial | 2.7 |
This table presents generalized data for illustrative purposes and does not represent specific experimental values for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new compounds and for optimizing lead structures.
For a compound like this compound, a QSAR study would typically involve a set of analogs with varying substituents on the aniline and/or morpholine rings. The biological activity of these compounds would be determined experimentally, and then correlated with calculated molecular descriptors.
Key molecular descriptors that would be relevant for a QSAR study of this compound and its analogs include:
Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule. The bromine atom, being electron-withdrawing, and the morpholino group, being electron-donating, would significantly influence these properties.
Steric descriptors: Such as molecular volume, surface area, and specific conformational parameters, which describe the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's hydrophobicity.
Topological descriptors: Which describe the connectivity of atoms in the molecule.
While no specific QSAR models for this compound are published, studies on other aniline and morpholine-containing compounds have successfully used QSAR to predict various biological activities, including anticancer and antimicrobial effects. For instance, QSAR studies on anilinoquinazoline (B1252766) derivatives have been used to develop models for predicting their inhibitory activity against epidermal growth factor receptor (EGFR) kinase. iitd.ac.in
A hypothetical QSAR study on a series of this compound derivatives might yield an equation like the following:
Biological Activity (log 1/C) = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + d
Where 'a', 'b', and 'c' are coefficients determined by regression analysis, and 'd' is a constant. This equation would suggest that hydrophobicity and dipole moment positively influence activity, while molecular volume has a negative impact.
The table below provides a hypothetical set of descriptors for a series of analogs, which could be used to build a QSAR model.
| Compound | logP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |
| This compound | 2.8 | 271.14 | 3.5 | 5.2 |
| 3-Chloro-4-morpholinoaniline | 2.5 | 226.69 | 3.2 | 7.8 |
| 3-Fluoro-4-morpholinoaniline | 2.2 | 210.24 | 3.0 | 9.1 |
| 4-Morpholinoaniline (B114313) | 1.9 | 192.24 | 2.8 | 12.5 |
This table contains hypothetical data for illustrative purposes of a QSAR study and does not represent real experimental or calculated values.
While direct computational studies on this compound are scarce in the public domain, the principles of conformational analysis, molecular dynamics simulations, and QSAR modeling can be readily applied to this molecule. By drawing parallels with structurally related compounds, it is possible to predict its likely conformational preferences and to design computational studies to explore its dynamic behavior and structure-activity relationships. Such studies would be invaluable in elucidating the physicochemical properties of this compound and in guiding the discovery of new applications for this and related compounds.
Advanced Characterization and Spectroscopic Analysis of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 3-bromo-4-morpholinoaniline, ¹H and ¹³C NMR provide foundational information on the molecular framework, while 2D-NMR techniques, such as COSY, HSQC, and HMBC, allow for the definitive assignment of proton and carbon signals and reveal through-bond and through-space correlations.
In the ¹H NMR spectra of 4-morpholinoaniline (B114313) derivatives, the protons of the morpholine (B109124) ring typically appear as two distinct multiplets or triplets in the range of δ 3.0-4.0 ppm. The protons on the carbons adjacent to the oxygen atom are generally found further downfield compared to those adjacent to the nitrogen atom. The aromatic protons of the aniline (B41778) ring exhibit characteristic splitting patterns depending on the substitution. For a this compound scaffold, the aromatic region would be expected to show three distinct signals, the chemical shifts and coupling constants of which would be influenced by the electronic effects of the bromine atom and the morpholino group. For instance, in related N-substituted morpholines, detailed 1D and 2D NMR studies have enabled the unambiguous assignment of all proton and carbon signals and have even been used to determine the chair conformation of the morpholine ring at room temperature. researchgate.net
The ¹³C NMR spectra provide complementary information, with the carbon signals of the morpholine ring typically appearing in the range of δ 45-70 ppm. The aromatic carbons show signals in the region of δ 110-150 ppm, with the carbon bearing the bromine atom exhibiting a signal at a lower field due to the halogen's inductive effect. The carbon attached to the nitrogen of the morpholine ring is also significantly influenced. For example, spectral data for 4-bromoaniline (B143363) shows carbon signals at approximately δ 110.2, 116.7, 132.0, and 145.4 ppm. rsc.org The introduction of a morpholino group at the 4-position would further shift these values. The use of DEPT (Distortionless Enhancement by Polarization Transfer) sequences can aid in distinguishing between CH, CH₂, and CH₃ groups, which is particularly useful for analyzing substituted derivatives.
Two-dimensional NMR techniques are crucial for complex derivatives. ¹H-¹H COSY (Correlation Spectroscopy) helps to identify proton-proton coupling networks within the morpholine ring and the aromatic system. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, for instance, linking the morpholine protons to the aromatic ring carbons. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Aniline Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-Bromoaniline | CDCl₃ | 7.26 (d, 2H), 6.59 (d, 2H), 3.69 (s, 2H) | 145.41, 132.02, 116.72, 110.22 | rsc.org |
| 4-Chloroaniline (B138754) | CDCl₃ | 7.12 (d, 2H), 6.63 (d, 2H), 3.68 (s, 2H) | 144.95, 129.13, 123.16, 116.25 | rsc.org |
| N-Aryl-4-(3-arylpropyl)morpholines | --- | Detailed analysis of morpholine and aromatic protons provided in the reference. | Detailed analysis of morpholine and aromatic carbons provided in the reference. | researchgate.net |
This table presents data for related compounds to illustrate typical chemical shifts. Actual values for this compound derivatives may vary.
Mass Spectrometry (MS, HRMS, LC-MS/MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For derivatives of this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, facilitating the identification of bromine-containing fragments.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments. This level of precision is crucial for confirming the identity of newly synthesized derivatives.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This is especially useful for the analysis of complex mixtures or for studying the metabolism of this compound derivatives. In an LC-MS/MS experiment, the parent ion of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This provides structural information and allows for highly selective and sensitive quantification. For instance, the metabolic fate of 4-bromoaniline has been investigated using HPLC-TOF-MS/MS, where the bromine isotope pattern was instrumental in detecting previously uncharacterized metabolites. researchgate.net A similar approach could be applied to trace the biotransformation of this compound derivatives.
A recent study on the analysis of tryptophan metabolites utilized derivatization with 2-bromo-4'-nitroacetophenone (B1207750) followed by RP-UHPLC-MS/MS. nih.gov This highlights a strategy where a bromine-containing tag can be used to enhance chromatographic retention and ionization efficiency, a concept that is inherently present in the analysis of this compound derivatives.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of a this compound derivative, characteristic absorption bands would be expected for the N-H stretching of the secondary amine (if present), C-H stretching of the aromatic and aliphatic protons, C-N stretching, C-O-C stretching of the morpholine ring, and C-Br stretching. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring are found just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring usually gives a strong absorption band in the region of 1100-1250 cm⁻¹. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, often between 500 and 600 cm⁻¹. For example, in a study of 4-bromo-4'-chloro benzylidene aniline, the aromatic C-Br stretching was assigned to a band at approximately 532 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a this compound derivative would be expected to show absorption bands corresponding to π→π* transitions of the aromatic system. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The auxochromic effect of the morpholino group and the influence of the bromine atom will cause shifts in the absorption maxima compared to unsubstituted aniline. The UV-Vis spectrum of 4-bromo-4'-chloro benzylidene aniline, for instance, shows a transmission cutoff in the visible region, indicating its potential for optical applications. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic transitions observed in the UV-Vis spectra. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (morpholine) | Stretching | 2950-2850 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-N (aromatic amine) | Stretching | 1340-1250 |
| C-O-C (ether in morpholine) | Stretching | 1250-1050 |
| C-Br | Stretching | 600-500 |
This table provides general ranges for the expected IR absorptions.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A single-crystal X-ray diffraction study of a this compound derivative would provide precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal details about the conformation of the morpholine ring (typically a chair conformation) and the planarity of the aniline ring.
Furthermore, X-ray crystallography provides information on the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for understanding the solid-state properties of the material. In another example, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione was stabilized by an extensive network of N-H···O, O-H···O, and C-H···π interactions. researchgate.net
Electrochemical Studies (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. These studies can determine the oxidation and reduction potentials of a compound, providing insights into its electronic characteristics and its propensity to participate in electron transfer reactions.
The electrochemical behavior of 4-morpholinoaniline has been studied in detail. researchgate.net The cyclic voltammogram of 4-morpholinoaniline typically shows an anodic peak corresponding to its oxidation. researchgate.net The stability of the initially formed radical cation is a key factor in the subsequent electrochemical and chemical reactions. For 4-morpholinoaniline derivatives, the oxidation process can be influenced by the pH of the solution and the presence of nucleophiles. researchgate.net
The introduction of a bromine atom at the 3-position of the 4-morpholinoaniline core is expected to influence its electrochemical properties. The electron-withdrawing nature of the bromine atom would likely make the oxidation of the aniline ring more difficult, resulting in a shift of the oxidation potential to more positive values compared to the unsubstituted 4-morpholinoaniline.
Studies on the electrochemical oxidation of related halo-anilines, such as 4-chloroaniline, have shown that the oxidation process can be complex, involving the formation of unstable intermediates that can undergo further reactions like dimerization or hydrolysis. nih.gov The cyclic voltammogram of 4-chloroaniline exhibits an irreversible anodic peak, indicating the instability of the oxidized species. nih.gov Similar behavior could be anticipated for this compound.
The study of p-nitroaniline, which contains a strong electron-withdrawing group, also provides a useful comparison. Its electrochemical oxidation is an irreversible process, with the peak potential and current being dependent on the scan rate. jetir.org By comparing the electrochemical data of this compound with these related compounds, a deeper understanding of the structure-property relationships governing its redox behavior can be achieved.
Table 3: Electrochemical Data for Aniline Derivatives
| Compound | Technique | Key Findings | Reference |
| 4-Morpholinoaniline | Cyclic Voltammetry | Shows an anodic oxidation peak; the stability of the generated p-quinonediimine is pH-dependent. | researchgate.net |
| 4-Chloroaniline | Cyclic Voltammetry | Exhibits an irreversible anodic peak, indicating the instability of the oxidized species. | nih.gov |
| p-Nitroaniline | Cyclic Voltammetry | Undergoes an irreversible one-electron transfer oxidation process. | jetir.org |
This table summarizes the electrochemical behavior of related aniline compounds.
Future Perspectives and Research Directions
Design of Next-Generation Analogues with Enhanced Potency and Selectivity
The development of novel analogues of 3-Bromo-4-morpholinoaniline with improved biological activity is a primary focus of ongoing research. A significant body of work has already demonstrated that modifications to the core structure can lead to enhanced potency and selectivity for specific biological targets, particularly protein kinases.
One promising strategy involves the synthesis of derivatives based on scaffolds known to interact with kinase domains. For instance, research into 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines has shown that these compounds can act as potent inhibitors of receptor tyrosine kinases (RTKs). The 3-bromoanilino moiety is a key feature in these molecules, and further modifications, such as methylation, have been shown to influence both the specificity and potency of RTK inhibition.
Another avenue of exploration is the synthesis of derivatives of related structures, such as 3-fluoro-4-morpholinoaniline (B119058). Studies on these compounds have yielded novel sulfonamide derivatives with significant anti-cancer activity against breast cancer cell lines. mdpi.com These findings suggest that the morpholine (B109124) and aniline (B41778) components are crucial for the observed biological effects and that further derivatization could lead to even more effective therapeutic agents. mdpi.com The design of future analogues will likely involve computational modeling and structure-activity relationship (SAR) studies to predict and rationalize the effects of different substituents on the core molecule.
Investigation of Novel Biological Targets and Mechanisms
While much of the current research on this compound derivatives has centered on their activity as kinase inhibitors, there is a significant opportunity to explore other potential biological targets. The diverse pharmacological activities associated with the morpholine and aniline scaffolds suggest that these compounds could interact with a wide range of proteins and cellular pathways.
Future investigations could employ a variety of techniques to identify novel targets. For example, affinity-based chemical probes derived from this compound could be used to isolate and identify binding partners from cell lysates. frontiersin.org Furthermore, phenotypic screening of compound libraries containing derivatives of this compound could reveal unexpected biological activities, which could then be further investigated to elucidate the underlying mechanisms of action.
The exploration of new targets is not limited to cancer-related pathways. Given the broad spectrum of activities reported for related heterocyclic compounds, it is plausible that derivatives of this compound could have applications in other therapeutic areas, such as infectious diseases or inflammatory disorders.
Development of Sustainable and Scalable Synthetic Routes
As the therapeutic potential of this compound and its analogues becomes more apparent, the development of sustainable and scalable synthetic routes will be crucial for their future clinical and commercial viability. Current synthetic methods, while effective on a laboratory scale, may not be suitable for large-scale production due to factors such as cost, safety, and environmental impact.
Future research in this area should focus on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.gov This could involve the use of more environmentally benign solvents, catalysts, and reagents. For example, the development of catalytic methods for the bromination and amination steps could significantly improve the efficiency and sustainability of the synthesis.
Furthermore, the development of continuous flow processes could offer several advantages over traditional batch synthesis, including improved safety, better process control, and higher throughput. The successful implementation of a scalable synthesis for a VEGFR inhibitor, AG-28262, highlights the feasibility of developing robust and efficient manufacturing processes for complex drug candidates. researchgate.net
Integration with High-Throughput Screening and Combinatorial Chemistry
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the discovery and optimization of new drug candidates. nih.gov The integration of these technologies with research on this compound could significantly accelerate the identification of new lead compounds with improved therapeutic properties.
Combinatorial libraries of this compound derivatives could be synthesized by systematically varying the substituents on the aniline and morpholine rings. These libraries could then be screened against a panel of biological targets using HTS assays. For instance, luminescent-based kinase assays provide a robust and sensitive platform for the high-throughput screening of kinase inhibitors. magtechjournal.com
The data generated from these screens could be used to build comprehensive structure-activity relationship models, which could then guide the design of more potent and selective compounds. This iterative process of synthesis, screening, and design is a cornerstone of modern drug discovery and is likely to play a key role in the future development of this compound-based therapeutics.
Application in Chemical Biology Tools and Probes
Beyond their potential as therapeutic agents, derivatives of this compound can also serve as valuable tools for basic research in chemical biology. Chemical probes are small molecules that are used to study and manipulate biological systems. nih.gov They can be designed to interact with specific proteins or pathways, providing insights into their function and regulation.
Derivatives of this compound could be functionalized with reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to create chemical probes for a variety of applications. frontiersin.org For example, a fluorescently labeled analogue could be used to visualize the subcellular localization of its target protein by microscopy. A biotinylated probe could be used to affinity purify its binding partners for identification by mass spectrometry.
The development of such chemical probes would not only advance our understanding of the biological targets of this compound but could also have broader applications in drug discovery and diagnostics. By providing a means to study the function of specific proteins in their native cellular context, these tools can help to validate new drug targets and to develop novel diagnostic assays. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromo-4-morpholinoaniline, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves sequential functionalization of aniline derivatives. For example, bromination of 4-morpholinoaniline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C can achieve regioselective bromination at the meta position. Optimization includes adjusting stoichiometry (1.1–1.3 eq NBS) and reaction time (2–4 hrs) to minimize di-substitution byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. Which analytical techniques are critical for characterizing this compound, and what key parameters should be monitored?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for bromine and morpholino groups) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Melting Point : Expected range 27–30°C (similar to 3-Bromo-4-methylaniline analogs); deviations indicate impurities .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidative degradation. Moisture-sensitive; use desiccants (silica gel) in storage containers. Periodic purity checks via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) are advised .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., di-bromination) during synthesis?
- Methodological Answer : Kinetic control via low-temperature reactions (–10°C to 0°C) reduces electrophilic aromatic substitution rates. Use of directing groups (e.g., morpholino) enhances meta-selectivity. Computational modeling (DFT) predicts electron density distribution to optimize bromination sites .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for brominated aniline derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Recrystallization in ethanol/water mixtures (70:30 v/v) followed by DSC analysis identifies polymorph transitions. Cross-validate with XRD to confirm crystalline structure .
Q. What mechanistic insights explain the reactivity of the morpholino group in electrophilic substitution reactions?
- Methodological Answer : The morpholino group acts as a strong electron-donating substituent via resonance, directing electrophiles to the para and meta positions. Hammett substituent constants (σ~–0.4) predict activation effects. Kinetic studies (stopped-flow UV-Vis) quantify reaction rates under varying pH and solvent polarity .
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., p38 MAPK). IC values are determined via dose-response curves (0.1–100 μM). Counter-screening against off-target kinases (e.g., JNK) ensures selectivity. Molecular docking (AutoDock Vina) models interactions with kinase active sites .
Q. What safety protocols are essential for handling brominated anilines, given their toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
